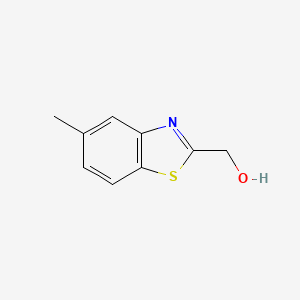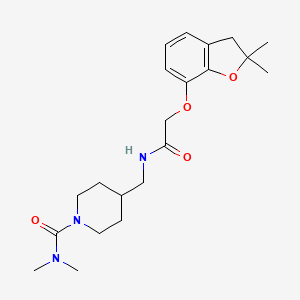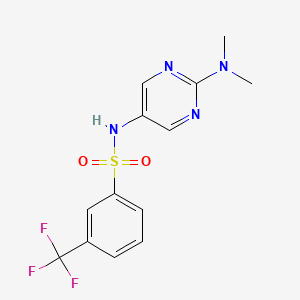![molecular formula C14H11N3O B2631015 1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline CAS No. 1375474-53-5](/img/structure/B2631015.png)
1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline” is a complex organic molecule that contains an imidazole ring and an isoquinoline group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar imidazole derivatives has been reported in the literature . For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of similar compounds has been described in the literature . For example, the structure of (1-Methyl-1H-imidazol-2-yl)methanamine is given by the SMILES stringCn1ccnc1CN and the InChI string 1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 . Chemical Reactions Analysis
The chemical reactions involving similar imidazole derivatives have been studied . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, (1-Methyl-1H-imidazol-2-yl)methanamine is a solid compound .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives, including “1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline”, have been reported to show antibacterial and antimycobacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
Anti-inflammatory Applications
Imidazole derivatives also exhibit anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.
Antitumor Applications
These compounds have shown potential in antitumor applications . They could be used in the development of new cancer therapies.
Antidiabetic Applications
Imidazole derivatives have been reported to have antidiabetic activities . This suggests they could be used in the treatment of diabetes.
Antioxidant Applications
These compounds also exhibit antioxidant properties . They could be used in the development of antioxidant supplements or drugs.
Antiviral Applications
Imidazole derivatives have shown potential in antiviral applications . They could be used in the development of new antiviral drugs.
Antifungal and Antihelmintic Applications
These compounds have been reported to have antifungal and antihelmintic activities . This suggests they could be used in the treatment of fungal infections and parasitic worm infections.
Ulcerogenic Applications
Imidazole derivatives also exhibit ulcerogenic properties . They could be used in the treatment of various types of ulcers.
Safety And Hazards
Future Directions
The future directions for the study of “1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various fields. The broad range of chemical and biological properties exhibited by imidazole derivatives suggests potential for novel drug development .
properties
IUPAC Name |
isoquinolin-1-yl-(1-methylimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-17-9-8-16-14(17)13(18)12-11-5-3-2-4-10(11)6-7-15-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLYURKTWYRKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B2630933.png)

![(2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2630935.png)
![2-[4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanol](/img/structure/B2630936.png)
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2630937.png)
![Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2630940.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2630941.png)

![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2630945.png)

![3-(4-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2630951.png)
![1-Benzhydryl-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2630952.png)

